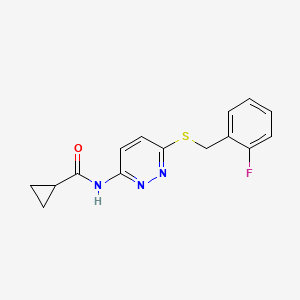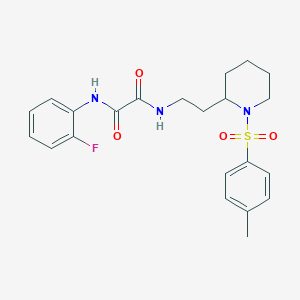
3-Chlor-2-(1H-Pyrazol-4-yl)-5-(trifluormethyl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a pyrazolyl group, and a trifluoromethyl group
Wissenschaftliche Forschungsanwendungen
3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules, providing insights into drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine typically involves the functionalization of a pyridine ring. One common method is the reaction of 3-chloro-5-(trifluoromethyl)pyridine with 4-hydrazinopyrazole under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The pyrazolyl group can participate in redox reactions, altering the electronic properties of the compound.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents might include sodium borohydride.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Wirkmechanismus
The mechanism of action of 3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrazolyl group can interact with specific amino acid residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-2-(1H-pyrazol-4-yl)pyridine: Lacks the trifluoromethyl group, which can affect its electronic properties and reactivity.
2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine:
Uniqueness
3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties
Eigenschaften
IUPAC Name |
3-chloro-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-7-1-6(9(11,12)13)4-14-8(7)5-2-15-16-3-5/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPKIAAHGUXTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C2=CNN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574470.png)
![2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide](/img/structure/B2574472.png)
![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B2574473.png)
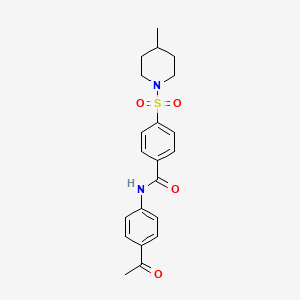
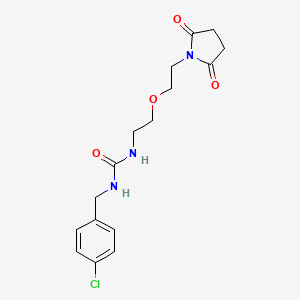

![methyl 4-[({4-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)methyl]benzoate](/img/structure/B2574481.png)
![N-(1,3-benzothiazol-2-yl)-2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2574482.png)
![5-(4-fluorophenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2574483.png)
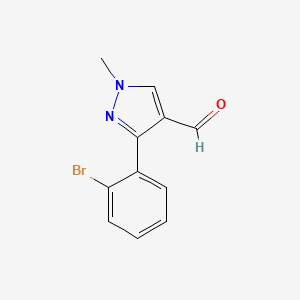
![1-(4-Methoxybenzoyl)-3-[(oxolan-2-yl)methyl]thiourea](/img/structure/B2574487.png)
![4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide](/img/structure/B2574488.png)
